5-Amino Uridine Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

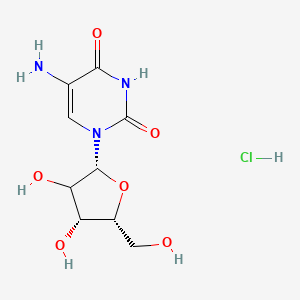

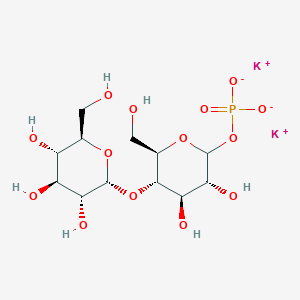

5-Amino Uridine Hydrochloride is a chemical compound with the empirical formula C9H13N3O6·HCl . It has a molecular weight of 295.68 .

Molecular Structure Analysis

The molecular structure of 5-Amino Uridine Hydrochloride consists of nine carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, six oxygen atoms, and one chlorine atom .Chemical Reactions Analysis

While specific chemical reactions involving 5-Amino Uridine Hydrochloride are not detailed in the search results, amines in general can undergo a variety of reactions. For instance, amines can be converted into alkenes by an elimination reaction .Scientific Research Applications

Uridine in Cellular Bioenergetics

Specific Scientific Field

Summary of the Application

Uridine, a pyrimidine nucleoside, maintains metabolic homeostasis during growth and cellular stress . It is crucial for mammalian cell energy needs and biosynthetic pathways such as ribosylation, glycosylation, redox metabolite generation, and nucleotide biosynthesis .

Methods of Application or Experimental Procedures

In ischemic cortical astrocytes, glucose deprivation-induced cellular stress was reversed with externally-sourced uridine . The maintenance of blood-mobilized uridine is orchestrated at the organism level .

Results or Outcomes

This research suggests that blocking uridine production, cancer cell uridine uptake, or nucleoside catabolism could starve some cancers and be promising directions for future research .

Uridine Derivatives as Antimicrobial and Anticancer Agents

Specific Scientific Field

Summary of the Application

Uridine derivatives have been synthesized and evaluated for their antimicrobial and anticancer properties .

Methods of Application or Experimental Procedures

Uridine was modified with various aliphatic chains and aromatic groups to produce new derivatives as antimicrobial agents . All newly synthesized uridine derivatives were analyzed by spectral (NMR, FTIR, mass spectrometry), elemental, and physicochemical analyses .

Results or Outcomes

The tested compounds were more effective against fungal phytopathogens than bacterial strains, as determined by their in vitro antimicrobial activity . In addition, antiproliferative activity against Ehrlich ascites carcinoma (EAC) cells was investigated, and compound 6 (2′,3′-di- O -cinnamoyl-5′- O -palmitoyluridine) demonstrated promising anticancer activity .

Uridine as a Metabolic Regulator

Specific Scientific Field

Summary of the Application

Uridine, a pyrimidine nucleoside, is connected to the physiological hunger response and body temperature changes . It plays a crucial role in maintaining metabolic homeostasis during growth and cellular stress .

Methods of Application or Experimental Procedures

In a study, it was found that in ischemic cortical astrocytes, glucose deprivation-induced cellular stress was reversed with externally-sourced uridine . The maintenance of blood-mobilized uridine is orchestrated at the organism level .

Results or Outcomes

The research suggests that blocking uridine production, cancer cell uridine uptake, or nucleoside catabolism could starve some cancers and be promising directions for future research .

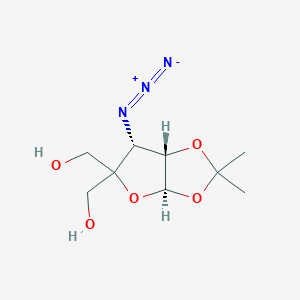

Uridine Derivatives as Intermediates in Nucleoside Syntheses

Specific Scientific Field

Summary of the Application

Uridine derivatives have been used as intermediates and precursors in a variety of nucleoside syntheses .

Methods of Application or Experimental Procedures

A one-pot technique was applied to the protected starting material generated from adenosine, guanosine, cytidine, and uridine to afford 5’-azido-5’-deoxyribonucleosides in high yields .

Results or Outcomes

The one-pot technique resulted in high yields of 5’-azido-5’-deoxyribonucleosides, which can be used as intermediates and precursors in a variety of nucleoside syntheses .

Safety And Hazards

Future Directions

While specific future directions for 5-Amino Uridine Hydrochloride are not detailed in the search results, it is known that uridine, a pyrimidine nucleoside, has potential applications in maintaining metabolic homeostasis during growth and cellular stress . This suggests that 5-Amino Uridine Hydrochloride could have potential applications in similar areas.

properties

IUPAC Name |

5-amino-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O6.ClH/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8;/h1,4-6,8,13-15H,2,10H2,(H,11,16,17);1H/t4-,5+,6?,8-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVJCMJKVVJWAA-RMQALDHISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2C([C@H]([C@H](O2)CO)O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675607 |

Source

|

| Record name | 5-Amino-1-[(2xi)-beta-D-threo-pentofuranosyl]pyrimidine-2,4(1H,3H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino Uridine Hydrochloride | |

CAS RN |

116154-74-6 |

Source

|

| Record name | 5-Amino-1-[(2xi)-beta-D-threo-pentofuranosyl]pyrimidine-2,4(1H,3H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![pentapotassium;[(2S,3S,4R,5R)-1-oxo-2,4,5,6-tetrasulfonatooxyhexan-3-yl] sulfate](/img/structure/B1139714.png)

![N-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B1139717.png)